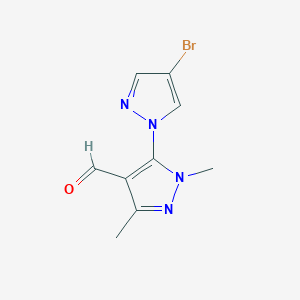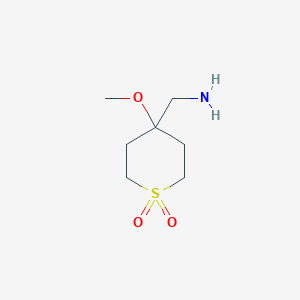
4-(9H-fluoren-9-yl)piperazin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(9H-fluoren-9-yl)piperazin-1-amine is a chemical compound that features a fluorenyl group attached to a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-fluoren-9-yl)piperazin-1-amine typically involves the reaction of fluorenyl derivatives with piperazine. One common method is the nucleophilic substitution reaction where a fluorenyl halide reacts with piperazine under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-(9H-fluoren-9-yl)piperazin-1-amine can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the fluorenyl group typically yields fluorenone derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Aplicaciones Científicas De Investigación
4-(9H-fluoren-9-yl)piperazin-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(9H-fluoren-9-yl)piperazin-1-amine involves its interaction with specific molecular targets. For example, as an inhibitor of falcipain 2, the compound binds to the active site of the enzyme, preventing it from degrading hemoglobin in the malaria parasite . This inhibition disrupts the parasite’s life cycle, making it a potential candidate for antimalarial drug development.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(9H-fluoren-9-yl)-N-(pyridin-2-ylmethylene)piperazin-1-amine
- 4-(9H-fluoren-9-yl)-N-(1-naphthylmethylene)piperazin-1-amine
Uniqueness
4-(9H-fluoren-9-yl)piperazin-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to inhibit falcipain 2 with high selectivity makes it particularly valuable in medicinal chemistry research .
Propiedades
Fórmula molecular |
C17H19N3 |
|---|---|
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
4-(9H-fluoren-9-yl)piperazin-1-amine |
InChI |
InChI=1S/C17H19N3/c18-20-11-9-19(10-12-20)17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12,18H2 |
Clave InChI |
VJHXLNXGBBFORN-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


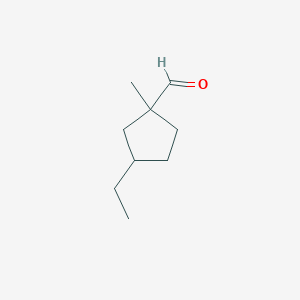
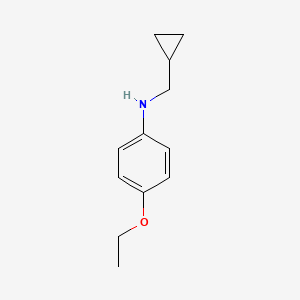
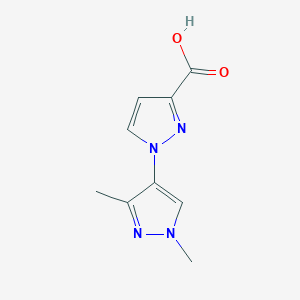

![2-(Prop-2-en-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13300226.png)
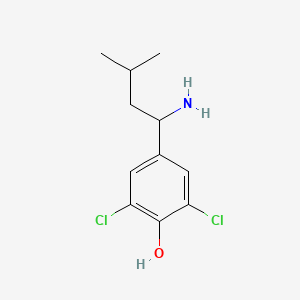

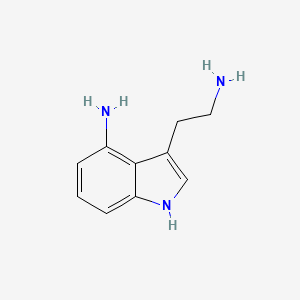
![1-[2-(4-Methyl-1H-pyrazol-1-YL)ethyl]-1H-pyrazol-4-amine](/img/structure/B13300241.png)
![N-[(3-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13300248.png)


